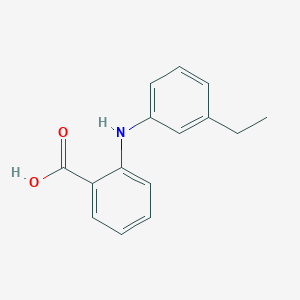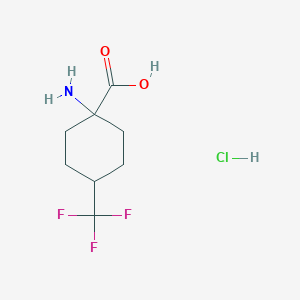
1-Amino-4-(trifluoromethyl)cyclohexanecarboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE is a chemical compound with significant interest in various scientific fields. This compound features a cyclohexane ring substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure selective substitution.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
Analyse Des Réactions Chimiques
1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for substitution and hydrolysis reactions.
Applications De Recherche Scientifique
1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the trifluoromethyl and amino groups, resulting in different chemical and biological properties.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: Similar structure but without the amino group, affecting its reactivity and applications.
1-Amino-4-methylcyclohexanecarboxylic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different physicochemical properties.
The presence of the trifluoromethyl group in 1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H13ClF3NO2 |
|---|---|
Poids moléculaire |
247.64 g/mol |
Nom IUPAC |
1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-1-3-7(12,4-2-5)6(13)14;/h5H,1-4,12H2,(H,13,14);1H |
Clé InChI |
AAGYMWBEMRIVSS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(F)(F)F)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


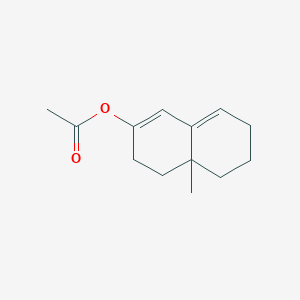

![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
![2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid](/img/structure/B14003482.png)
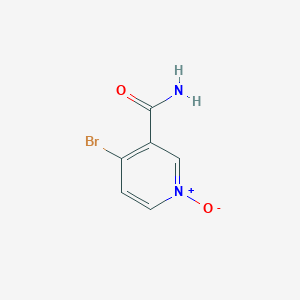
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14003487.png)
![1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
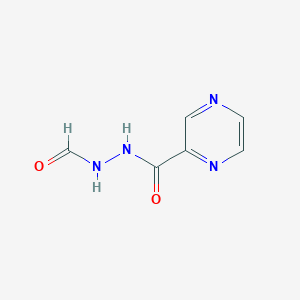
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003504.png)
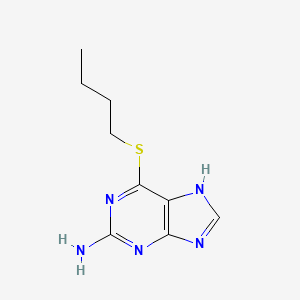
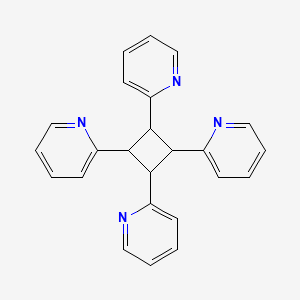
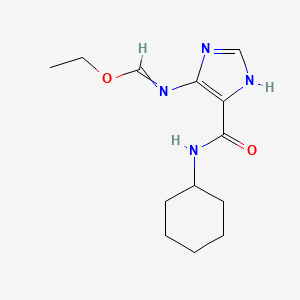
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003533.png)
